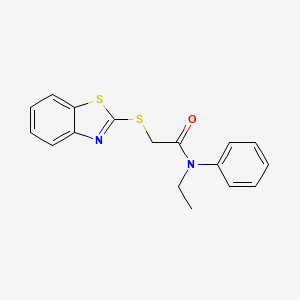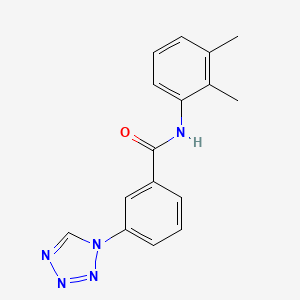![molecular formula C15H12N6S B5784928 4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cells. In cancer cells, it has been found to inhibit the activity of certain kinases, which are involved in cell growth and division. In fungi, it has been shown to inhibit the activity of enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has unique biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, or programmed cell death. In fungi, it has been shown to disrupt cell wall synthesis, leading to cell death. In addition, this compound has been found to have low toxicity in mammalian cells, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile in lab experiments include its unique structure and potential applications in various fields. However, there are also limitations to its use, including the need for specific reagents and conditions for synthesis, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile include investigating its potential as an anti-cancer agent in vivo, studying its effects on other types of cancer cells, and exploring its potential as a catalyst for environmental remediation. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis for various applications.
Métodos De Síntesis
The synthesis of 4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-amino-5-methylpyrazine with 4-chlorobenzonitrile to form 4-chloro-2-(pyrazin-2-yl)benzonitrile. This intermediate is then reacted with sodium thiomethoxide to yield the final product.
Aplicaciones Científicas De Investigación
The unique structure of 4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile has led to its investigation in various scientific fields. In medicine, this compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. In agriculture, it has been investigated for its ability to control fungal infections in crops. In environmental science, it has been studied for its potential as a catalyst for the degradation of pollutants.
Propiedades
IUPAC Name |
4-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c1-21-14(13-9-17-6-7-18-13)19-20-15(21)22-10-12-4-2-11(8-16)3-5-12/h2-7,9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXYCKKYJGYYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)


![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)



![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

